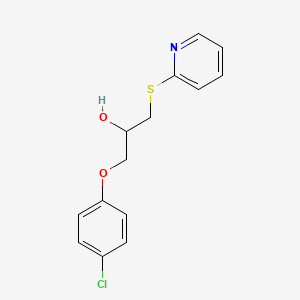
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol (CPPTP) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPTP belongs to the class of β-adrenergic receptor antagonists, also known as beta-blockers, which are commonly used to treat hypertension, angina, and heart failure. However, CPPTP has unique properties that make it a promising candidate for further research and development.
Mécanisme D'action
CPPTP acts as a β-adrenergic receptor antagonist, blocking the binding of catecholamines such as epinephrine and norepinephrine to β-adrenergic receptors. This results in a decrease in heart rate and blood pressure, making it an effective treatment for cardiovascular diseases. Additionally, CPPTP has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and angiogenesis, contributing to its potential therapeutic applications in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
CPPTP has been shown to have several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and cardiac output. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CPPTP has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPPTP is its specificity for β-adrenergic receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, CPPTP has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of CPPTP is its relatively low potency compared to other β-adrenergic receptor antagonists, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on CPPTP. One area of interest is its potential use in combination with other drugs for cancer therapy. CPPTP has been shown to enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin, making it a promising candidate for combination therapy. Additionally, further research is needed to elucidate the mechanisms underlying CPPTP's effects on neurodegenerative diseases and identify potential therapeutic targets. Finally, the development of more potent derivatives of CPPTP may improve its effectiveness in various applications.
Méthodes De Synthèse
CPPTP can be synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-pyridinethiol, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether and subsequent deprotection. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
CPPTP has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, CPPTP has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14/h1-8,12,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLUJDUHSYTCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenoxy)-3-(2-pyridinylthio)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


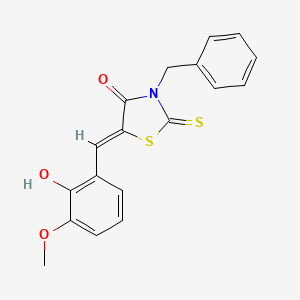
![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)
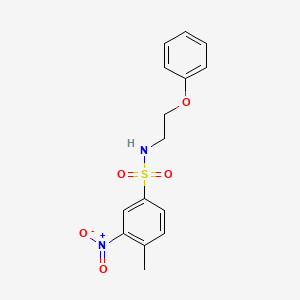
![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)
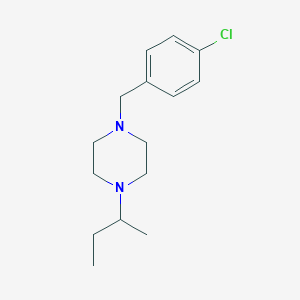
![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)
![1-[2-(1-adamantyl)ethoxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5123163.png)


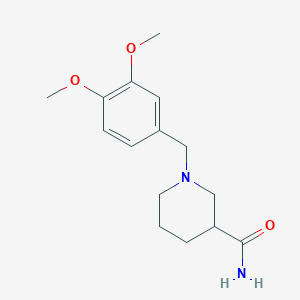
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)